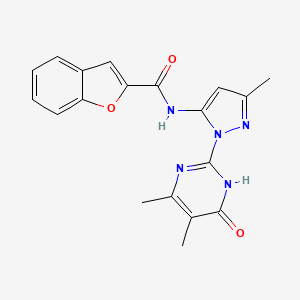![molecular formula C25H25Cl2N3O4 B2404684 (E)-2-cyano-N-cyclohexyl-3-[4-[2-(2,6-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]prop-2-enamide CAS No. 735307-45-6](/img/structure/B2404684.png)
(E)-2-cyano-N-cyclohexyl-3-[4-[2-(2,6-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a type of enamide, which is a functional group consisting of a carbon-carbon double bond (the “ene” part) and a carbon-nitrogen double bond (the “amide” part). Enamides are important in organic chemistry and biochemistry, as they are found in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the enamide group and the attachment of the various substituents. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the enamide group and the various substituents would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the enamide group and the various substituents. The enamide group is known to participate in a variety of chemical reactions, including addition, substitution, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the nature of its functional groups .Scientific Research Applications
Hydrogen Bonding and Molecular Structure
Research on enaminones, compounds structurally related to the one , highlights their potential application in understanding hydrogen bonding and molecular structure. For example, studies have investigated the crystal structures of anticonvulsant enaminones, revealing insights into their hydrogen bonding networks and conformational dynamics. Such studies are crucial for designing molecules with desired physical and chemical properties, making them relevant for material science and drug design (Kubicki, Bassyouni, & Codding, 2000).
Electrochromic and Electrofluorochromic Devices
The synthesis and properties of aromatic polyamides containing specific functional groups (similar to those in the queried compound) have been explored for their applications in electrochromic and electrofluorochromic devices. These materials show promise for high-performance applications due to their ability to change color or fluorescence in response to electrical stimulation, suggesting potential use in smart windows, displays, and sensors (Cheng et al., 2018).
Mechanofluorochromic Properties
The structural modification of cyano acrylamide derivatives, including those with methoxyphenyl groups, has been shown to affect their optical properties through distinct stacking modes. These findings have implications for the development of materials with tunable fluorescence, useful in sensors, imaging agents, and optoelectronic devices (Song et al., 2015).
Catalysis and Chemical Synthesis
Studies have demonstrated the use of similar compounds in catalytic processes, such as oxidative cyclization-alkoxycarbonylation reactions, to synthesize heterocyclic derivatives. These reactions are valuable in organic synthesis, offering routes to a variety of functionalized molecules for pharmaceuticals, agrochemicals, and materials science (Bacchi et al., 2005).
Anticonvulsant Activity
The modification and evaluation of enaminones for anticonvulsant activity highlight the potential of such compounds in pharmacological research. By studying their mechanisms of action, researchers can design novel therapeutics for treating seizures and other neurological disorders (Eddington et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-[4-[2-(2,6-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N3O4/c1-33-22-13-16(12-17(14-28)25(32)29-18-6-3-2-4-7-18)10-11-21(22)34-15-23(31)30-24-19(26)8-5-9-20(24)27/h5,8-13,18H,2-4,6-7,15H2,1H3,(H,29,32)(H,30,31)/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPTXQDSSKLOCH-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CCCCC2)OCC(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)OCC(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2404601.png)
![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2404602.png)

![1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2404606.png)
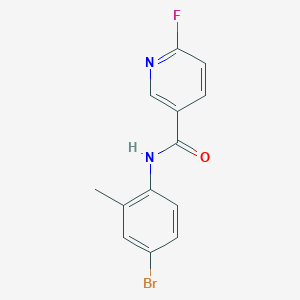
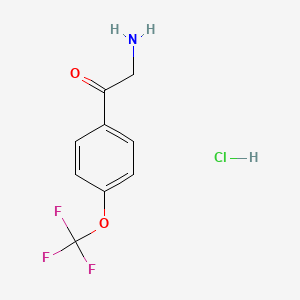
![2-Methoxy-4-methyl-6-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,5-triazine](/img/structure/B2404614.png)
![(E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2404615.png)
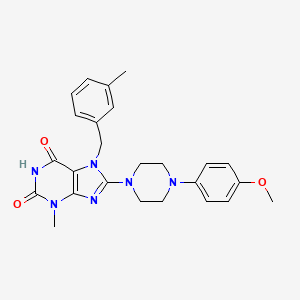
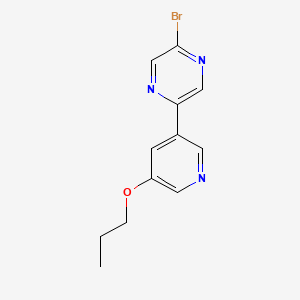
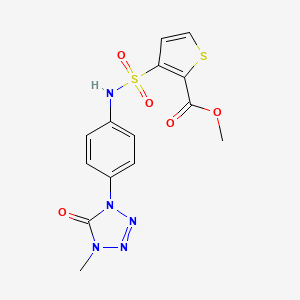

![(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid](/img/structure/B2404623.png)
